5-(Aminomethyl)-1-(tert-butyl)pyrimidine-2,4(1H,3H)-dione hydrochloride
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Overview
Description
5-(Aminomethyl)-1-(tert-butyl)pyrimidine-2,4(1H,3H)-dione hydrochloride is a chemical compound that belongs to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-1-(tert-butyl)pyrimidine-2,4(1H,3H)-dione hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as tert-butyl acetoacetate and guanidine hydrochloride.
Formation of Pyrimidine Ring: The reaction between tert-butyl acetoacetate and guanidine hydrochloride under basic conditions leads to the formation of the pyrimidine ring.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the synthesis in batches.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance efficiency and scalability.
Purification: Employing techniques such as crystallization, filtration, and drying to obtain the pure hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
5-(Aminomethyl)-1-(tert-butyl)pyrimidine-2,4(1H,3H)-dione hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group or the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
5-(Aminomethyl)-1-(tert-butyl)pyrimidine-2,4(1H,3H)-dione hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is explored for its potential use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)-1-(tert-butyl)pyrimidine-2,4(1H,3H)-dione hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with active sites, influencing the activity of the target molecule. The pyrimidine ring can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
- 5-(Aminomethyl)pyrimidine-2,4(1H,3H)-dione hydrochloride
- 1-(tert-Butyl)pyrimidine-2,4(1H,3H)-dione hydrochloride
Uniqueness
5-(Aminomethyl)-1-(tert-butyl)pyrimidine-2,4(1H,3H)-dione hydrochloride is unique due to the presence of both the aminomethyl and tert-butyl groups. These functional groups confer specific chemical properties, such as increased lipophilicity and steric hindrance, which can influence the compound’s reactivity and interactions with biological targets.
Properties
IUPAC Name |
5-(aminomethyl)-1-tert-butylpyrimidine-2,4-dione;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2.ClH/c1-9(2,3)12-5-6(4-10)7(13)11-8(12)14;/h5H,4,10H2,1-3H3,(H,11,13,14);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XISQKYJUQNTRJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=C(C(=O)NC1=O)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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